![molecular formula C8H7ClN2OS B1588646 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 878699-59-3](/img/structure/B1588646.png)
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which has been studied for its potential antimicrobial and antitubercular properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This was then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the desired products .Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one”, have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis of Functionalized Thieno[2,3-d]pyrimidines
An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed . This method could potentially be used with “2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one”.
Protein Kinase CK2 Inhibitors
A novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids has been synthesized and tested in vitro towards human protein kinase CK2 . This suggests that “2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” could potentially be used in the development of new inhibitors for this kinase.
properties
IUPAC Name |
2-(chloromethyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-4-2-5-7(12)10-6(3-9)11-8(5)13-4/h2H,3H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYFCHUXRRPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424618 | |
Record name | 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
878699-59-3 | |
Record name | 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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